molecular formula C15H19N3O2S2 B2648122 7-(furan-2-yl)-4-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-1,4-thiazepane CAS No. 1706222-95-8

7-(furan-2-yl)-4-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-1,4-thiazepane

Cat. No.: B2648122
CAS No.: 1706222-95-8
M. Wt: 337.46
InChI Key: KFEAWNPYBDHEAV-UHFFFAOYSA-N
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Description

“7-(furan-2-yl)-4-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-1,4-thiazepane” is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(furan-2-yl)-4-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-1,4-thiazepane” typically involves multi-step organic reactions. The process may start with the preparation of the furan and thiadiazole intermediates, followed by their coupling under specific conditions to form the final thiazepane structure. Common reagents might include furan derivatives, thiadiazole precursors, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

“7-(furan-2-yl)-4-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-1,4-thiazepane” can undergo various chemical reactions, including:

    Oxidation: The furan ring may be susceptible to oxidation under certain conditions, leading to the formation of furanones or other oxidized derivatives.

    Reduction: The thiadiazole and thiazepane rings can be reduced to form corresponding amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the furan and thiadiazole rings.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, “7-(furan-2-yl)-4-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-1,4-thiazepane” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activity. Its heterocyclic rings are often found in bioactive molecules, suggesting it could have applications in drug discovery and development.

Medicine

In medicine, the compound might be studied for its potential therapeutic effects. Compounds with similar structures have been explored for their antimicrobial, anticancer, and anti-inflammatory properties.

Industry

In industry, “this compound” could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “7-(furan-2-yl)-4-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-1,4-thiazepane” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other heterocyclic molecules with furan, thiadiazole, and thiazepane rings. Examples could be:

  • 7-(furan-2-yl)-4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-1,4-thiazepane
  • 7-(furan-2-yl)-4-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)-1,4-thiazepane

Uniqueness

The uniqueness of “7-(furan-2-yl)-4-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-1,4-thiazepane” lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(4-propylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c1-2-4-11-14(22-17-16-11)15(19)18-7-6-13(21-10-8-18)12-5-3-9-20-12/h3,5,9,13H,2,4,6-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEAWNPYBDHEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCC(SCC2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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